1-chloro-5-methoxypent-2-ene
Description
Properties
CAS No. |
285124-84-7 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.6 |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Chloro 5 Methoxypent 2 Ene
Regio- and Stereoselective Synthesis Pathways
Achieving control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the chloro group is paramount in the synthesis of 1-chloro-5-methoxypent-2-ene. Modern synthetic methods offer powerful tools to address this challenge.
A direct approach to this compound involves the selective chlorination of a suitable unsaturated ether precursor, such as 1-methoxypent-4-ene. This transformation is typically achieved using reagents that favor allylic substitution over addition to the double bond.
Detailed Research Findings: The radical allylic halogenation of alkenes is a well-established method. libretexts.org When the concentration of the halogen is kept low, substitution at the allylic position is favored over addition across the double bond. libretexts.org N-Chlorosuccinimide (NCS) is a common reagent used for allylic chlorination, often in the presence of a radical initiator like light or heat. openstax.org The reaction proceeds via a radical chain mechanism where a chlorine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. This radical then reacts with a chlorine source to yield the allylic chloride. openstax.org
For the synthesis of this compound, the precursor 1-methoxypent-4-ene would be treated with NCS. The key is to control the reaction conditions to achieve high regioselectivity for the desired product over other possible chlorinated isomers. The stability of the intermediate allylic radical plays a significant role in determining the product distribution. While general methods for the regioselective chlorination of aromatic systems like phenols and anilines have been developed using specialized catalysts, nsf.govresearchgate.net the application of such catalyst-controlled systems to simple unsaturated ethers is an area of ongoing research.
A potential reaction scheme is presented below:
Reactant: 1-methoxypent-4-ene
Reagent: N-Chlorosuccinimide (NCS)
Conditions: Carbon tetrachloride (CCl₄) as solvent, radical initiator (e.g., UV light or AIBN)
Product: this compound
The success of this method hinges on the selective abstraction of a hydrogen atom from the C1 position of 1-methoxypent-4-ene.
Olefin cross-metathesis has emerged as a powerful strategy for the formation of carbon-carbon double bonds and offers a versatile route to functionalized alkenes. researchgate.netnih.gov This approach can be adapted for the synthesis of this compound by reacting a suitable methoxy-containing terminal alkene with a chloro-substituted olefin.
Detailed Research Findings: Ruthenium-based catalysts, such as Grubbs' and Hoveyda's catalysts, are known for their high activity and tolerance to a wide range of functional groups, including ethers and halides. researchgate.netnih.govthieme-connect.com A cross-metathesis reaction between 3-methoxy-1-propene and allyl chloride could, in principle, yield this compound. However, a more controlled approach would involve the cross-metathesis of a larger, pre-functionalized olefin with a simple chloroalkene to favor the formation of the desired product.
A plausible synthetic route involves the cross-metathesis of 4-methoxy-1-butene with allyl chloride. thieme-connect.comresearchgate.net The use of a catalyst like Hoveyda's second-generation catalyst is often preferred for such transformations, which can lead to the formation of the trans-isomer as the major product. thieme-connect.com The reaction typically involves mixing the two olefin partners in the presence of a catalytic amount of the ruthenium complex.
| Catalyst | Olefin Partner 1 | Olefin Partner 2 | Product | Typical Yield | Stereoselectivity (trans:cis) |
| Hoveyda-Grubbs 2nd Gen. | 4-methoxy-1-butene | Allyl chloride | This compound | Satisfactory | High (e.g., 90:10) thieme-connect.com |
This methodology provides a direct and efficient way to construct the target molecule's carbon skeleton and introduce the required functional groups in a single step. ifpenergiesnouvelles.frrsc.org
Organometallic coupling reactions provide a powerful means for forming carbon-carbon and carbon-heteroatom bonds. While often used to react allylic chlorides with nucleophiles, certain strategies can be employed for their synthesis.
Detailed Research Findings: Palladium-catalyzed reactions are at the forefront of allylic functionalization. diva-portal.org For instance, the palladium-catalyzed direct allylation of C-H bonds, while typically used to attach an allyl group to an arene, demonstrates the principle of forming complex molecules through C-H activation. nih.gov A related strategy for synthesizing the target molecule could involve the palladium-catalyzed chlorination of an appropriate precursor. Palladium(0)-catalyzed substitution reactions of allylic acetates or carbonates with a chloride source can also be a viable route. researchgate.net
Copper-catalyzed reactions are also widely used for the synthesis and transformation of allylic compounds. nih.govrsc.org Copper(I) catalysts, in combination with suitable ligands, can mediate the asymmetric allylic substitution of other halides or leaving groups with chloride ions, offering potential for enantioselective synthesis. researchgate.netacs.org For example, an allylic acetate (B1210297) or bromide precursor could be converted to this compound via a copper-catalyzed substitution reaction.
| Metal Catalyst | Precursor Type | Chloride Source | Key Features |
| Palladium(0) Complex | Allylic Acetate/Carbonate | LiCl, TiCl₄ | High regioselectivity, mild conditions researchgate.net |
| Copper(I) Complex | Allylic Bromide/Phosphate | Various Chloride Salts | Potential for high enantioselectivity with chiral ligands researchgate.netchimia.ch |
These methods offer the advantage of starting from readily available precursors and often proceed with high selectivity under mild conditions.
Detailed Research Findings: A convergent synthesis involves preparing different fragments of the target molecule separately and then joining them together in the later stages. sathyabama.ac.in For this compound, a convergent approach could involve the synthesis of a three-carbon chlorinated fragment and a two-carbon methoxy-containing fragment, followed by a coupling reaction. For example, an organometallic reagent derived from 3-methoxy-1-propyne could be coupled with a 1,2-dichloroethene derivative, followed by selective reduction.
A divergent synthesis begins with a common starting material that is elaborated into a variety of structurally related compounds. sathyabama.ac.inbeilstein-journals.org A precursor like 5-methoxypent-2-yn-1-ol could serve as a starting point. thieme-connect.de This compound could be subjected to different reaction conditions to produce a range of functionalized pentene derivatives, including this compound. For instance, selective reduction of the alkyne to a trans-alkene followed by an Appel reaction (using CCl₄ and PPh₃) on the primary alcohol would yield the desired allylic chloride. This same precursor could be used to synthesize other analogs by modifying the functional group transformations. Such strategies are particularly valuable in medicinal chemistry for creating libraries of related compounds for screening. nih.govchemrxiv.org
Precursor Chemistry and Starting Material Design
The success of any synthetic route to this compound is critically dependent on the availability and purity of the necessary starting materials.
The primary precursors for the synthesis of this compound are unsaturated alcohols and ethers containing a methoxy (B1213986) group.
Detailed Research Findings: (E)-5-methoxypent-2-en-1-ol is a key precursor that can be converted into the target allylic chloride. Its synthesis can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. This alcohol possesses the correct carbon skeleton and the required double bond geometry and functional groups for a direct conversion to the chloride, for example, via an Appel reaction or by treatment with thionyl chloride.
Another important precursor is 1-methoxypent-4-ene, which is required for the direct allylic chlorination route. This ether can be prepared via a Williamson ether synthesis, where the sodium salt of 4-penten-1-ol (B13828) is reacted with an electrophilic methyl source like methyl iodide or dimethyl sulfate. masterorganicchemistry.com
The synthesis of 1-methoxy-4-penten-2-ol is also documented and could serve as a precursor after dehydration and functional group manipulation. chemsynthesis.com The choice of precursor will ultimately depend on the chosen synthetic strategy, its commercial availability, and the ease of its preparation.
| Precursor | Retrosynthetic Connection to Target | Potential Synthetic Route |
| (E)-5-methoxypent-2-en-1-ol | Direct chlorination of the alcohol | Reduction of a corresponding ester or aldehyde |
| 1-methoxypent-4-ene | Direct allylic chlorination | Williamson ether synthesis from 4-penten-1-ol and a methylating agent masterorganicchemistry.com |
| 1-methoxy-4-penten-2-ol | Dehydration and subsequent functionalization | Opening of an epoxide with a methoxide (B1231860) source |
Enantioselective Preparation of Chiral Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the creation of complex molecules. For a molecule like this compound, establishing chirality early in the synthetic sequence through the preparation of chiral precursors is a critical strategy.
One relevant approach involves the stereoselective synthesis of amino ketone derivatives using functionalized organolithium compounds. scispace.comresearchgate.net Research has demonstrated the addition of an organolithium reagent derived from 5-chloro-2-methoxypent-1-ene to N-tert-butanesulfinyl aldimines. scispace.comresearchgate.netua.es This method allows for the creation of δ-amino ketone derivatives with a defined stereocenter. The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic addition to the imine and inducing high diastereoselectivity. scispace.com Subsequent hydrolysis of the resulting enol ether moiety yields the chiral ketone, which serves as a versatile intermediate. scispace.comresearchgate.net
Another powerful strategy for generating chiral building blocks is the catalytic asymmetric synthesis of α-chiral molecules. researchgate.netresearchgate.net While not directly applied to this compound, the principles are broadly applicable. For instance, multicatalytic strategies combining organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis have been used to synthesize α-chiral bicyclo[1.1.1]pentanes (BCPs). researchgate.netresearchgate.net This approach involves the asymmetric addition of aldehydes to precursors like [1.1.1]propellane, simultaneously creating the core structure and the adjacent stereocenter with high enantioselectivity. researchgate.net Such methodologies could potentially be adapted to generate chiral precursors for the target haloether.
Furthermore, the synthesis of chiral hexynones has been identified as a valuable route to precursors for complex natural products. rsc.org These syntheses often begin with chiral starting materials or employ asymmetric reactions, such as the Schreiber-modified Nicholas reaction, to install stereocenters. The resulting chiral alkynes can be elaborated into more complex structures, demonstrating the importance of preparing stereochemically defined building blocks early in a synthetic plan. rsc.org
Catalytic Strategies for Targeted Synthesis
Catalysis offers efficient and selective pathways for constructing specific chemical bonds, and its application is central to the modern synthesis of molecules like this compound.
Transition Metal-Catalyzed Methods for C-Cl Bond Formation
The formation of the carbon-chlorine (C-Cl) bond is a key step in the synthesis of the title compound. Transition metal catalysis provides powerful tools for achieving this transformation with high selectivity. researchgate.net
Allylic Chlorination: The chlorination of the allylic position of an alkene is a direct method for introducing the chloro group. Iron catalysts, such as iron(III) chloride (FeCl₃), have been shown to be effective for the allylic chlorination of terpenic olefins using sodium hypochlorite (B82951) as the chlorine source. scispace.com This method is advantageous due to the low cost and low environmental impact of iron. scispace.com The reaction proceeds under mild conditions and can exhibit high selectivity for the desired monochlorinated product over dichlorinated byproducts. scispace.com The choice of iron precursor can influence the reaction's outcome; for example, while FeCl₃ may favor the allylic monochloride, iron(II) chloride (FeCl₂) might lead to different products like vinyl allyl dichlorides. scispace.com
Hydrochlorination of Alkynes: An alternative strategy involves the hydrochlorination of a corresponding alkyne precursor. This reaction adds hydrogen and chlorine across a triple bond to form a vinyl chloride. researchgate.net Gold-based heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂), have been used for the highly regioselective hydrochlorination of unactivated alkynes. acs.org A key challenge is controlling the regioselectivity to obtain the desired isomer. The use of specific chlorinating reagents, such as a high-concentration solution of HCl in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), can significantly enhance both yield and regioselectivity. acs.org Ruthenium complexes have also been developed for efficient alkyne hydrochlorination, though they may require strict anaerobic conditions. acs.org
Cross-Coupling Reactions: While typically used for C-C or C-heteroatom bond formation, cross-coupling principles can be relevant. tcichemicals.com These reactions often involve the oxidative addition of an organic halide to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)). libretexts.org This step activates the C-Cl bond for further transformation. researchgate.net The development of ligands and catalysts that facilitate the oxidative addition of alkyl chlorides is an active area of research that could enable novel synthetic routes. uwindsor.ca
| Method | Catalyst Example | Precursor Type | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Allylic Chlorination | FeCl₃ | Alkene | Direct, uses inexpensive catalysts | Selectivity control (mono- vs. di-chlorination), potential for side reactions |
| Hydrochlorination | Au/TiO₂ | Alkyne | High atom economy, high regioselectivity possible | Requires alkyne precursor, catalyst cost |
Green Chemistry Approaches in Unsaturated Ether Synthesis
The synthesis of the methoxypentene backbone of the target molecule can benefit from green chemistry principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.in
Catalytic Dehydrative Etherification: A green approach to forming the ether linkage is the dehydrative coupling of two different alcohols, which produces water as the only byproduct. researchgate.net Cationic ruthenium-hydride complexes have been shown to catalyze the selective etherification between two different alcohols, tolerating a range of functional groups. researchgate.net Iron chlorides have also been used to catalyze the eco-friendly homo- and cross-etherification of alcohols. researchgate.net Another approach is the Catalytic Williamson Ether Synthesis (CWES) at high temperatures (>300 °C), which allows the use of weak alkylating agents like alcohols, avoiding the salt production inherent in the traditional Williamson synthesis. acs.org
Hydrogenation Coupling: An innovative and green method involves the direct and selective hydrogenation coupling of an unsaturated aldehyde with an alcohol. mdpi.com Bifunctional heterogeneous catalysts, such as aluminum-nickel-phosphide (Al-Ni-P), can facilitate this transformation under mild conditions (e.g., 0.1 MPa H₂). mdpi.com This process combines a hydrogenation step with ether formation in a single operation, offering high efficiency and convenience. mdpi.com
Aqueous Micellar Catalysis: The classic Williamson ether synthesis, which typically uses organic solvents, can be adapted to a greener format by using water as the solvent. The use of surfactants creates micelles that act as pseudo-cellular organic environments, bringing the water-insoluble reactants together and enhancing reactivity. researchgate.net This method allows for selective O-alkylation in an environmentally benign medium. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Maximizing the yield of this compound while minimizing the formation of unwanted byproducts requires careful optimization of reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
Catalyst and Solvent Effects: In the hydrochlorination of alkynes, catalyst and solvent choice is paramount for selectivity. For example, in a gold-catalyzed hydrochlorination, using a polar aprotic solvent like DMPU was found to be crucial for achieving high yield and regioselectivity, while nonpolar solvents like toluene (B28343) were ineffective. acs.org Similarly, in multicomponent reactions, screening various catalysts (e.g., InCl₃, Et₃N, piperidine) and their concentrations is a standard procedure to find the optimal system. aablocks.com
Temperature and Concentration: Temperature can significantly influence reaction rates and selectivity. In one study, increasing the temperature from 20 °C to 40 °C improved the yield of a multicomponent reaction, but further increases had no beneficial effect. aablocks.com Reactant concentration also plays a role; a higher concentration (2 M) was found to give a better yield (91%) in a gold-catalyzed hydrochlorination compared to lower concentrations. acs.org
Stoichiometry and Addition Order: The ratio of reactants is critical. In the synthesis of δ-amino ketones from 5-chloro-2-methoxypent-1-ene derivatives, the conditions for the formation of the organolithium reagent and its subsequent addition to the imine were systematically varied. scispace.comua.es The order of addition can also be decisive; adding the imine to the pre-formed organolithium reagent solution at low temperatures often provides better results than the reverse addition. scispace.comua.es
Selectivity in Halogenation: In allylic halogenation reactions, achieving high selectivity is a classic challenge. The stability of the potential radical or cationic intermediates often dictates the product distribution. mnstate.edu Bromination is known to be significantly more selective than chlorination. mnstate.edu For chlorination, reaction conditions must be finely tuned to favor the desired constitutional isomer and prevent over-halogenation. Factors like the nature of the chlorinating agent (e.g., N-chlorosuccinimide vs. sulfuryl chloride) can lead to different product ratios. researchgate.net
Iii. Reaction Mechanisms and Reactivity Profiles of 1 Chloro 5 Methoxypent 2 Ene
Mechanistic Investigations of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on allylic halides, such as 1-chloro-5-methoxypent-2-ene, are versatile transformations for introducing a wide range of functional groups. ucalgary.ca These reactions can, however, be complicated by the potential for allylic rearrangements. ucalgary.ca
Allylic chlorides are effective substrates for nucleophilic substitution reactions and can proceed through various mechanisms, including SN1, SN2, SN1', and SN2'. ucalgary.cayoutube.com The "prime" designation indicates an allylic rearrangement, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon) relative to the leaving group. ucalgary.cayoutube.com
In the context of this compound, the direct substitution at the α-carbon (C1) without rearrangement is termed an SN2 reaction. Conversely, attack at the γ-carbon (C3) with concomitant migration of the double bond constitutes an SN2' reaction.
The SN1 pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. youtube.com This delocalized cation has positive charge distributed across both the α-carbon (C1) and the γ-carbon (C3). youtube.com A subsequent attack by a nucleophile can occur at either of these positions, leading to a mixture of products. The SN1' product results from the nucleophile attacking the γ-carbon.
The SN2' mechanism, on the other hand, is a concerted process where the nucleophile attacks the γ-carbon, and the chloride ion departs from the α-carbon in a single step, accompanied by the shifting of the double bond. The π-orbitals of the double bond overlap with the orbitals of the incoming nucleophile and the leaving group in the transition state, which helps to lower its energy. quora.com
The choice between these pathways is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction centers. spcmc.ac.in Stronger nucleophiles tend to favor the SN2 and SN2' pathways, while polar, ion-solvating solvents promote the SN1 and SN1' mechanisms by stabilizing the carbocation intermediate. spcmc.ac.in
| Pathway | Site of Nucleophilic Attack | Intermediate | Product Type |
|---|---|---|---|
| SN2 | α-carbon (C1) | Pentacoordinate Transition State | Direct Substitution Product |
| SN2' | γ-carbon (C3) | Concerted Transition State | Allylic Rearrangement Product |
| SN1 | α-carbon (C1) | Allylic Carbocation | Direct Substitution Product |
| SN1' | γ-carbon (C3) | Allylic Carbocation | Allylic Rearrangement Product |
The methoxy (B1213986) group at the C5 position of this compound can influence the reaction's selectivity and rate, primarily through inductive and electronic effects. While distant from the primary reaction sites (C1 and C3), its electron-donating nature can have subtle but significant consequences.
The presence of the methoxy group is unlikely to significantly alter the regioselectivity between SN2 and SN2' pathways, which is primarily dictated by the steric accessibility of the α and γ carbons and the nature of the nucleophile.
The stereochemical outcome of nucleophilic substitutions on allylic systems is a critical aspect, especially when chiral centers are involved or created. For this compound, which is itself achiral, the introduction of a chiral nucleophile or the formation of a new stereocenter can lead to diastereomeric products.
In SN2 reactions, a backside attack of the nucleophile on the α-carbon typically leads to an inversion of configuration at that center. However, since C1 is not a stereocenter in the starting material, this particular aspect is not directly applicable.
For SN2' reactions, the stereochemistry is more complex. The nucleophile can attack the γ-carbon from either a syn or anti face relative to the departing leaving group. The preferred trajectory often depends on the specific geometry of the substrate and the reaction conditions.
In SN1 reactions, the planar allylic carbocation intermediate can be attacked by the nucleophile from either face, which can lead to a mixture of stereoisomers if a new chiral center is formed.
Achieving stereocontrol in allylic substitutions often requires the use of chiral catalysts or auxiliaries. For instance, palladium-catalyzed allylic alkylations have been shown to proceed with high levels of stereocontrol, sometimes with retention of stereochemistry. acs.org The use of π-allylmolybdenum systems has also been explored to control the conformation and, consequently, the stereoselectivity of reactions on adjacent functionalities. acs.org The stereochemical outcome is highly dependent on the conformational preferences of the substituent relative to the organometallic moiety. acs.org
Electrophilic Addition Reactions Across the Alkene Moiety
The double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions are key considerations.
The addition of an unsymmetrical electrophile, such as a hydrohalic acid (HX), to the double bond of this compound can theoretically yield two different regioisomers. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orgchemistrysteps.com In this case, the double bond is between C2 and C3. C2 is bonded to one hydrogen, and C3 is also bonded to one hydrogen, making the initial application of Markovnikov's rule less straightforward based solely on hydrogen count. However, the stability of the resulting carbocation will be the determining factor.
Protonation at C3 would lead to a secondary carbocation at C2, which is adjacent to the C1-Cl bond. Protonation at C2 would result in a secondary carbocation at C3. The relative stability of these two carbocations will dictate the major product. The electron-withdrawing inductive effect of the chloro and methoxy groups will influence the stability of these intermediates.
The stereoselectivity of electrophilic additions, such as halogenation, often proceeds via an anti-addition mechanism. chemtube3d.commasterorganicchemistry.com This is due to the formation of a cyclic halonium ion intermediate, which is then attacked by the nucleophile from the opposite face. masterorganicchemistry.com This results in the two new substituents being on opposite sides of the original double bond. When the addition creates two new stereocenters, a pair of enantiomers resulting from the anti-addition is typically formed. stackexchange.com
| Factor | Description | Expected Outcome |
|---|---|---|
| Regioselectivity | Preferential addition of the electrophile to one carbon of the alkene over the other, governed by carbocation stability (Markovnikov's rule). wikipedia.orgchemistrysteps.com | Formation of the more stable carbocation intermediate. |
| Stereoselectivity | Preferential formation of one stereoisomer over another, often proceeding via anti-addition through a cyclic halonium ion intermediate. chemtube3d.commasterorganicchemistry.com | Formation of trans or anti addition products. |
The formation of carbocation intermediates during electrophilic addition opens up the possibility of rearrangements to form more stable carbocations. In the case of this compound, a 1,2-hydride or 1,2-alkyl shift could potentially occur if it leads to a more stable carbocation. However, given the structure, significant rearrangements of this type are less likely as they would not necessarily lead to a more stabilized cation.
A more intriguing possibility is the potential for intramolecular cyclization. The methoxy group, with its lone pairs of electrons on the oxygen atom, can act as an internal nucleophile. If a carbocation is formed at a suitable position, the oxygen atom could attack it, leading to the formation of a cyclic ether. For example, if a carbocation were to form at C5, an intramolecular SN2-type reaction could lead to the formation of a tetrahydrofuran (B95107) derivative. This type of intramolecular participation has been observed in the gas-phase elimination reactions of methoxyalkyl chlorides. researchgate.net Such cyclization pathways would be highly dependent on the specific reaction conditions and the ability to generate a carbocation at the appropriate position.
Pericyclic Reactions Involving the Unsaturated System
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The alkene functionality in this compound is a potential participant in several types of pericyclic reactions.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. In its role as a dienophile, the double bond in this compound can react with various dienes. The presence of the electron-withdrawing chloroallyl group can influence the reactivity of the alkene.
While specific studies on this compound as a dienophile are not extensively documented in publicly available literature, its reactivity can be inferred from general principles. The reaction would involve the concerted interaction of the π-electrons of the diene and the dienophile. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the geometry of the starting alkene and the diene.
Table 1: Representative Diels-Alder Reactions with this compound as the Dienophile
| Diene | Dienophile | Product |
| Butadiene | This compound | 4-(3-methoxypropyl)-5-(chloromethyl)cyclohex-1-ene |
| Cyclopentadiene | This compound | 5-(chloromethyl)-6-(3-methoxypropyl)bicyclo[2.2.1]hept-2-ene |
| Anthracene | This compound | 9-(chloromethyl)-10-(3-methoxypropyl)-9,10-dihydro-9,10-ethanoanthracene |
Note: The products listed are hypothetical and represent the expected outcomes based on the general mechanism of the Diels-Alder reaction.
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a π-system. researchgate.net The this compound framework is susceptible to such rearrangements, particularly nih.govrsc.org- and rsc.orgrsc.org-sigmatropic shifts, which are common for allylic systems. researchgate.net
A notable example is the rsc.orgrsc.org-sigmatropic rearrangement, such as the Claisen rearrangement, which typically involves allyl vinyl ethers. researchgate.net While this compound itself is not an allyl vinyl ether, it can be a precursor to substrates for such reactions. For instance, conversion of the chloro group to a vinyl ether moiety would enable a subsequent Claisen rearrangement.
Another possibility is a nih.govrsc.org-sigmatropic rearrangement if the molecule is converted into an appropriate ylide or related species. These rearrangements are synthetically valuable for forming new carbon-carbon or carbon-heteroatom bonds.
Transition Metal-Catalyzed Transformations
The allylic chloride in this compound is a prime site for transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for bond formation. rsc.org The allylic chloride in this compound can readily undergo oxidative addition to a low-valent metal center, initiating the catalytic cycle.
Heck Reaction: While the Heck reaction typically couples an unsaturated halide with an alkene, variations involving allylic halides are known. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would be expected to yield a new carbon-carbon bond at the allylic position.
Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound with a halide. This compound could be coupled with various boronic acids or their esters to introduce aryl, vinyl, or alkyl groups at the allylic position.
Sonogashira Reaction: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can also be extended to allylic halides like this compound, providing a direct route to 1,4-enynes.
Table 2: Illustrative Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst (Illustrative) | Product |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-phenyl-6-methoxyhex-3-ene |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-phenyl-5-methoxypent-2-ene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-phenyl-7-methoxyhept-4-en-2-yne |
Note: The products and catalysts are representative examples based on general cross-coupling methodologies.
The double bond in this compound is a substrate for hydrofunctionalization reactions, where a hydrogen atom and another group are added across the π-bond. These reactions can be catalyzed by various transition metals and can lead to a range of functionalized products.
Carbonylation reactions introduce a carbonyl group into an organic molecule. The palladium-catalyzed carbonylation of allylic halides is a well-established process. In the presence of a palladium catalyst and carbon monoxide, this compound could be converted into the corresponding carboxylic acid derivative, such as an ester or amide, depending on the nucleophile present.
Radical Reactions and Radical Initiated Processes
The allylic C-Cl bond in this compound can undergo homolytic cleavage to form an allylic radical. This radical can then participate in various propagation steps, leading to a range of products. Radical reactions can be initiated by heat, light, or a radical initiator.
One important radical process is radical cyclization. If a radical can be generated elsewhere in the molecule, the double bond of this compound can act as a radical acceptor. For instance, a 5-exo-trig cyclization could occur if a radical is generated at the C5 position, leading to a five-membered ring. The presence of substituents can influence the rate and stereoselectivity of these cyclizations. nih.gov
Furthermore, the double bond can undergo radical addition reactions. For example, the addition of a radical species across the double bond would generate a new radical intermediate, which could then be trapped or undergo further reactions.
Photochemical and Electrochemical Reactivity
While specific, detailed research findings on the photochemical and electrochemical reactivity exclusively for this compound are not extensively documented in dedicated studies, its reactivity can be inferred from the general behavior of related allylic halides and ethers. The presence of both a reactive allylic chloride and a methoxy group on the same carbon chain suggests a rich and varied reactivity profile under photochemical and electrochemical conditions.
Photochemical Reactivity
The photochemical behavior of this compound is expected to be dominated by the cleavage of the carbon-chlorine bond, which is typically the weakest bond in such molecules and susceptible to photodissociation upon absorption of ultraviolet radiation. sigmaaldrich.com This primary photochemical event would lead to the formation of a resonance-stabilized allylic radical.
General principles from related systems suggest the following potential pathways:
Radical Reactions: The generated allylic radical can undergo a variety of subsequent "dark" reactions. These can include dimerization, abstraction of a hydrogen atom from the solvent or another molecule, or addition to an unsaturated system. sigmaaldrich.com
Photocatalyzed Reactions: In the presence of a suitable photoredox catalyst, the allylic chloride could engage in coupling reactions. For instance, photoredox-organocatalytic methods have been developed for the direct arylation of allylic C–H bonds, demonstrating the accessibility of allylic radicals for C-C bond formation under mild, light-driven conditions. molport.com While this specific methodology targets a C-H bond, it highlights the potential for photocatalysis to mediate reactions involving the allylic system.
Electrochemical Reactivity
The electrochemical profile of this compound is anticipated to involve the reduction of the carbon-halogen bond and potentially the oxidation of the allylic system.
Electrochemical Reduction: The electrochemical reduction of allyl halides has been a subject of study. acs.orgnih.gov Typically, this involves a one-electron transfer to the carbon-chlorine bond, leading to its cleavage and the formation of an allylic radical. This radical can then be further reduced to an anion or can couple with other species in the reaction mixture. The reduction potential is influenced by the solvent and the electrode material. nih.gov
Palladium-Catalyzed Electrochemical Coupling: Modern synthetic methods have combined electrochemistry with transition metal catalysis. For example, palladium-catalyzed electrochemical allylic alkylation has been achieved between alkyl halides and allylic halides in aqueous media. nih.gov In such a system, the electrochemical process serves to regenerate the active Pd(0) catalyst, which then facilitates the cross-coupling reaction. It is conceivable that this compound could act as the allylic partner in similar transformations.
Electrochemical Allylic Oxidation: While the C-Cl bond is prone to reduction, the allylic C-H bonds are potential sites for oxidation. Electrochemical methods for the allylic C-H oxidation of various olefins have been developed, often employing mediators to facilitate the reaction at lower potentials. electrochem.org This could lead to the formation of enones or allylic alcohols, depending on the reaction conditions.
The table below summarizes the expected types of reactivity based on analogous systems.
| Reactivity Type | Functional Group Involved | Expected Primary Process | Potential Products/Reaction Types |
| Photochemical | Allylic Chloride | C-Cl Bond Homolysis | Allylic Radicals, Dimerization Products, C-C Coupled Products (with catalyst) |
| Electrochemical | Allylic Chloride | One-Electron Reduction | Allylic Radicals/Anions, Dimerization, Alkylation Products |
| Electrochemical | Allylic C-H | Oxidation (mediated) | Enones, Allylic Alcohols |
It is important to note that without direct experimental data for this compound, these reactivity profiles are predictive. The interplay between the chloro, methoxy, and alkene functionalities could lead to unique and specific outcomes that would require dedicated experimental investigation to fully elucidate.
Iv. Advanced Spectroscopic and Computational Analysis for Mechanistic Elucidation
Advanced Spectroscopic Techniques for Structural and Mechanistic Insights
Modern spectroscopy offers dynamic windows into chemical transformations, allowing for the real-time observation of reacting systems and the detection of fleeting molecular species that are central to a reaction's mechanism.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. researchgate.net It provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. bohrium.com For a reaction involving 1-chloro-5-methoxypent-2-ene, such as a nucleophilic substitution, in-situ ¹H NMR could track the disappearance of its characteristic signals and the simultaneous emergence of new signals corresponding to the product.
For instance, in a substitution reaction where the chloride is displaced by a nucleophile (Nu), the chemical shifts of the protons adjacent to the reaction center would be expected to change significantly.
Table 1: Hypothetical ¹H NMR Chemical Shift Changes during a Substitution Reaction of this compound
| Proton Position | Reactant (this compound) δ (ppm) | Product (1-Nu-5-methoxypent-2-ene) δ (ppm) |
| H-1 (-CH₂Cl) | ~4.1 | Varies with Nu |
| H-2 (=CH-) | ~5.8 | ~5.7 |
| H-3 (=CH-) | ~5.6 | ~5.5 |
| H-4 (-CH₂-) | ~2.4 | ~2.3 |
| H-5 (-CH₂OMe) | ~3.4 | ~3.4 |
| H-6 (CH₃O-) | ~3.3 | ~3.3 |
Note: Data are illustrative and would vary based on the specific nucleophile and solvent used.
By acquiring spectra at regular intervals, a kinetic profile can be constructed, providing crucial data for determining reaction order and rate constants. bohrium.com The use of two-dimensional NMR techniques, such as COSY, can be key to resolving signal overlaps, which can be an issue in complex reaction mixtures. bohrium.com
Time-Resolved Infrared (IR) and Raman spectroscopy are instrumental in detecting and characterizing short-lived intermediates that are often invisible to slower techniques like NMR. These methods can initiate a reaction with a pulse of energy (e.g., a laser pulse) and then probe the system's vibrational state (molecular bond vibrations) in the subsequent nanoseconds to milliseconds. rsc.org
For reactions of this compound that may proceed through an allylic carbocation intermediate, time-resolved spectroscopy would be invaluable. The formation of the carbocation would lead to distinct changes in the IR spectrum:
Disappearance of the C-Cl stretch: The vibrational mode associated with the carbon-chlorine bond (typically ~780-580 cm⁻¹) would vanish. docbrown.info
Shift in the C=C stretch: The delocalization of the positive charge across the allyl system would alter the electron density of the double bond, causing a shift in its stretching frequency (typically ~1650 cm⁻¹).
Raman spectroscopy, being particularly sensitive to symmetric, non-polar bonds, would be highly effective at monitoring changes in the C=C double bond during the reaction.
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for products and intermediates. acs.org When coupled with fragmentation analysis (MS/MS), HRMS can reveal the structural connectivity of a molecule and shed light on reaction mechanisms by identifying characteristic fragments. psu.edu
The mass spectrum of this compound (C₆H₁₁ClO, Monoisotopic Mass: 134.04984 Da) would exhibit a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio). uni.lunih.gov Fragmentation analysis would likely reveal pathways corresponding to the loss of stable neutral molecules or radicals.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z | Plausible Origin |
| [M-Cl]⁺ | [C₆H₁₁O]⁺ | 99.0804 | Loss of chlorine radical (allylic cation formation) |
| [M-OCH₃]⁺ | [C₅H₈Cl]⁺ | 103.0309 | Loss of methoxy (B1213986) radical |
| [M-CH₂OCH₃]⁺ | [C₄H₆Cl]⁺ | 89.0153 | Cleavage of the C4-C5 bond |
| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0386 | Allyl cation, common fragment in allylic systems |
By analyzing the product mixture of a reaction, HRMS can confirm the incorporation of new atoms from a reagent and help distinguish between isomeric products that may have formed through different mechanistic pathways.
While this compound is a liquid, X-ray crystallography remains a vital tool for unambiguously determining the three-dimensional structure of key solid derivatives or stable intermediates. researchgate.netuni-freiburg.de This technique provides precise information on bond lengths, bond angles, and stereochemistry.
To apply this method, this compound could be reacted to form a stable, crystalline solid. For example, substitution with a bulky, aromatic nucleophile could yield a solid product. A single-crystal X-ray structure of this derivative would provide definitive proof of:
Stereochemistry: Confirming the (E) or (Z) configuration of the double bond in the final product, which provides insight into the stereoselectivity of the reaction mechanism.
Connectivity: Verifying the exact regiochemistry of the reaction (e.g., confirming substitution at the C1 position versus the C3 position in an allylic rearrangement).
Conformation: Revealing the preferred spatial arrangement of the molecule in the solid state.
Computational Chemistry and Quantum Mechanical Studies on this compound
Computational chemistry provides a theoretical framework for understanding and predicting the behavior of molecules. d-nb.info Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and map out the energetic landscapes of reaction pathways. researchgate.net
Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties at a manageable computational cost. mdpi.commdpi.com For this compound, DFT calculations can elucidate its intrinsic electronic properties and predict its reactivity towards different reagents. nih.gov
Key insights derived from DFT studies include:
Optimized Geometry: Calculation of the lowest energy three-dimensional structure, confirming bond lengths and angles.
Molecular Electrostatic Potential (MEP) Map: Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP map would likely show a negative potential around the oxygen and chlorine atoms and the π-system of the double bond, while regions near the protons would be more positive. This helps predict sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of nucleophilic character (where the molecule will donate electrons from), while the LUMO indicates the site of electrophilic character (where the molecule will accept electrons).
Reaction Pathway Modeling: DFT can be used to calculate the transition state energies for proposed reaction mechanisms. By comparing the activation energies for different pathways (e.g., Sₙ2 vs. Sₙ2'), the most likely mechanism can be predicted.
Table 3: Information Obtainable from DFT Calculations on this compound
| Calculated Property | Information Provided | Implication for Reactivity |
| HOMO Energy & Location | Energy of the highest energy electrons; location of nucleophilic sites. | Predicts reactivity with electrophiles; likely centered on the C=C π-bond or oxygen atom. |
| LUMO Energy & Location | Energy of the lowest energy empty orbital; location of electrophilic sites. | Predicts reactivity with nucleophiles; likely centered on the C-Cl antibonding orbital. |
| Molecular Electrostatic Potential | Maps the charge distribution across the molecule. | Identifies sites susceptible to nucleophilic or electrophilic attack. |
| Transition State Energies | Calculates the energy barrier for a given reaction step. | Allows for the comparison of different mechanistic pathways to predict the favored route. |
These computational approaches, when combined with the experimental data from advanced spectroscopy, provide a powerful and synergistic strategy for achieving a detailed and robust understanding of the chemical behavior of this compound.
Transition State Modeling and Reaction Pathway Energetics
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting the reaction mechanisms available to this compound. As an allylic chloride, its reactivity is primarily characterized by nucleophilic substitution, which can proceed through two main competitive pathways: a direct displacement at the α-carbon (SN2) or an attack at the γ-carbon with allylic rearrangement (SN2'). nih.gov Transition state modeling allows for the precise location of the transition state structures for each pathway and the calculation of their corresponding activation energies, providing a quantitative prediction of the reaction's regioselectivity.
Studies on analogous simple allylic chlorides, such as 3-chloropropene, have shown that the nature of the nucleophile and the reaction conditions significantly influence the energetic landscape. For instance, ab initio molecular orbital calculations for the reaction of 3-chloropropene with a chloride ion (Cl-) revealed that the SN2 pathway is energetically favored over the SN2' pathway. researchgate.net The calculated relative activation energies for the SN2, anti-SN2', and syn-SN2' transition states were 0.0, 7.8, and 14.9 kcal/mol, respectively, indicating a strong preference for direct substitution. researchgate.net This preference is attributed to the lower geometric distortion required for the reactants to achieve the SN2 transition state geometry compared to the SN2' alternatives. nih.gov
For this compound, the presence of the 5-methoxy group introduces additional electronic and steric factors. While direct computational data for this specific molecule is scarce, it is anticipated that the electron-donating nature of the ether oxygen would have a minimal effect on the π-system of the double bond, thus the general preference for the SN2 pathway with hard nucleophiles is likely to be maintained. DFT calculations on similar systems have been used to construct detailed potential energy surfaces, mapping the entire reaction coordinate from reactants to products, including any pre-reaction complexes and intermediates. researchgate.net These models are crucial for understanding how substituent effects, like the methoxy group, can subtly alter the activation barriers and potentially shift the product distribution. e3s-conferences.org For example, in palladium-catalyzed reactions of allylic chlorides, DFT has been used to elucidate complex catalytic cycles, showing that the operative mechanism can be highly dependent on the ligands and reaction conditions. acs.orgacs.org
Table 1: Representative Calculated Activation Energies for Competing Nucleophilic Substitution Pathways on an Analogous Allylic Chloride System.
| Reaction Pathway | Attacking Atom | Relative Activation Energy (kcal/mol) | Key Transition State Feature |
|---|---|---|---|
| SN2 | α-Carbon | 0.0 | Linear alignment of Nu-C-Lg |
| anti-SN2' | γ-Carbon | 7.8 | Nucleophile attacks anti-periplanar to the leaving group |
| syn-SN2' | γ-Carbon | 14.9 | Nucleophile attacks syn-periplanar to the leaving group |
Data is based on analogous systems reported in the literature and serves an illustrative purpose. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Conformational analysis is critical as the reactivity of the allylic system can be dependent on the ground-state conformation. For a reaction to occur, the molecule must adopt a conformation that allows for effective orbital overlap in the transition state. For instance, SN2' reactions are highly sensitive to the dihedral angle along the C=C-C bond. researchgate.net MD simulations can quantify the populations of different conformers, providing insight into the entropic and enthalpic factors that govern the conformational equilibrium. Studies on other flexible molecules, such as crown ethers, have demonstrated the power of MD in identifying numerous low-energy conformers and understanding the factors that stabilize them. researchgate.net
Furthermore, MD simulations are indispensable for understanding the role of the solvent, which can dramatically influence reaction rates and mechanisms. researchgate.net Explicit solvation models, where individual solvent molecules are included in the simulation box, are particularly insightful. chemrxiv.orgchemrxiv.org They can reveal specific solute-solvent interactions, such as hydrogen bonding between the ether oxygen of this compound and protic solvent molecules. These interactions can stabilize the ground state or the transition state differently, thereby altering the activation energy. chemrxiv.org Umbrella sampling DFT-MD studies on other allylic systems have shown that explicit solvation can lower the free energy barrier for the rate-determining step by a significant amount compared to gas-phase calculations. chemrxiv.org For this compound, MD simulations in various solvents (e.g., water, methanol, acetonitrile) would elucidate the structure of the solvation shell and quantify the solvent's stabilizing effect on potential ionic intermediates or polarized transition states.
Table 2: Illustrative Conformational Substates of this compound and Key Dihedral Angles.
| Conformer | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C3-C4-C5-O (°) | Relative Population (Hypothetical) |
|---|---|---|---|
| A (Extended) | ~120 | ~180 | High |
| B (Gauche) | ~120 | ~60 | Medium |
| C (Folded) | ~90 | ~60 | Low |
This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of a series of compounds based on their molecular structure. acs.org For derivatives of this compound, a QSRR study would aim to build a mathematical model correlating structural descriptors with a specific measure of reactivity, such as the rate constant (log k) for a nucleophilic substitution reaction. This approach is invaluable for rationally designing new molecules with desired reactivity profiles without the need to synthesize and test every candidate compound. nih.gov
The development of a QSRR model for this compound derivatives would involve several steps. First, a training set of derivatives would be defined. These derivatives could feature systematic variations, such as placing different substituents (e.g., -CH₃, -F, -CN) at various positions on the pentene backbone or altering the alkyl group on the ether. Second, a range of molecular descriptors for each derivative would be calculated using computational software. These descriptors fall into several categories:
Electronic Descriptors: Hammett or Taft constants, partial atomic charges, HOMO/LUMO energies, and electrostatic potentials. These describe the electron-donating or -withdrawing nature of substituents. nih.gov
Steric Descriptors: Sterimol parameters, molecular volume, or van der Waals radii. These quantify the bulkiness of substituents.
Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Finally, a statistical method, such as multiple linear regression (MLR), would be used to find the best correlation between a selection of these descriptors and the experimentally measured reactivity. acs.org The resulting QSRR equation might take a form like:
log(k) = c₀ + c₁(σ) + c₂(Eₛ) + ...
where σ represents an electronic parameter and Eₛ a steric parameter, and c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such a model would not only allow for the prediction of reactivity for new, unsynthesized derivatives but also provide mechanistic insight by revealing which structural properties (electronic or steric) have the most significant influence on the reaction rate. nih.govacs.org
Table 3: Hypothetical Data for a QSRR Study on this compound Derivatives.
| Derivative (Substitution at C4) | Electronic Descriptor (σp) | Steric Descriptor (Es) | Observed log(krel) |
|---|---|---|---|
| -H | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.17 | -1.24 | -0.35 |
| -Cl | 0.23 | -0.97 | 0.18 |
| -CN | 0.66 | -0.51 | 0.55 |
This table presents hypothetical data to illustrate the components of a QSRR analysis. σp and Es are Hammett and Taft parameters, respectively.
V. Applications of 1 Chloro 5 Methoxypent 2 Ene As a Synthetic Intermediate
Construction of Complex Organic Molecules
This compound serves as a key starting material or intermediate in multi-step syntheses, enabling the efficient assembly of complex carbon skeletons.
The carbon backbone of 1-chloro-5-methoxypent-2-ene is present in various natural products, making its derivatives valuable precursors. Research has shown that the related "5-methoxypent-2-en-1-yl" moiety is a key component in the synthesis of jasmonates, a class of plant hormones. db-thueringen.de Specifically, a potassium KHMDS-mediated reaction has been used to couple this pentenyl unit to a cyclopentanone (B42830) core, forming a crucial intermediate, methyl (Z)-2-(2-(5-methoxypent-2-en-1-yl)-3-oxocyclopentyl)acetate. db-thueringen.de
Furthermore, a closely related isomer, 5-chloro-2-methoxypent-1-ene, has been employed in the stereoselective synthesis of piperidine (B6355638) alkaloids. researchgate.netmdpi.com This demonstrates the utility of the chloromethoxypentene scaffold in constructing the core structures of natural alkaloids such as (+)- and (−)-isosolenopsin A. researchgate.net The synthesis involves the addition of a functionalized organolithium species, derived from the chloro-ether, to a chiral imine. researchgate.netmdpi.com
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional handles on this compound make it an adept precursor for synthesizing various heterocyclic systems.
A significant application is the synthesis of substituted piperidines, a common motif in many natural products and pharmaceuticals. researchgate.net The addition of an organolithium reagent derived from 5-chloro-2-methoxypent-1-ene to N-tert-butanesulfinyl aldimines yields δ-amino ketone derivatives. mdpi.com These intermediates can then be cyclized to form 2-substituted 6-methylpiperidines in a stereoselective manner. researchgate.net The ability to construct such rings with stereocontrol is a critical advantage in modern organic synthesis. While not directly involving this compound, palladium-catalyzed annulation reactions of structurally similar 5-aryl-pent-3-en-1-ynes to form complex fused ring systems like benzo[a]fluorenes underscore the potential of such pentene backbones in advanced heterocyclic and polycyclic synthesis. acs.org
The dual reactivity of this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry. The allylic group can participate in polymerization reactions, while the chloro- and methoxy- groups can be used for post-polymerization modification. While specific literature on the use of this compound in this context is limited, related compounds are categorized as building blocks for polymer and material science. bldpharm.com For instance, isomers and analogs such as 4-(Chloromethyl)-5-methoxypent-1-ene are noted as material building blocks, implying a role for this functional group combination in creating new materials. bldpharm.com The strained epoxide ring in related structures enables nucleophilic ring-opening reactions that are useful in polymer chemistry.
Role in Chiral Synthesis as a Building Block or Auxiliary
One of the most powerful applications of this structural motif is in asymmetric synthesis, where it acts as a prochiral building block to introduce new stereocenters with high fidelity. Research by Foubelo, Yus, and coworkers has extensively demonstrated the utility of the related isomer, 5-chloro-2-methoxypent-1-ene, in stereoselective synthesis. researchgate.netmdpi.comnih.gov
Their methodology involves the generation of a functionalized organolithium reagent from the chloro-ether, which then adds to chiral N-tert-butanesulfinyl aldimines. researchgate.netnih.gov This key step creates a new carbon-carbon bond and sets a new stereocenter with a high degree of diastereoselectivity, which is controlled by the chiral sulfinyl auxiliary. Subsequent hydrolysis of the resulting enol ether and sulfinamide moieties yields chiral δ-amino ketones, which are versatile synthetic intermediates for natural products and other targets. mdpi.com
| Aldimine Substrate (R-group) | Product (Chiral δ-Amino Ketone Derivative) | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Phenyl | (1R,RS)-1-Amino-N-(tert-butanesulfinyl)-1-phenylheptan-6-one | 60% | 85:15 |
| 4-Methoxyphenyl | (1R,RS)-1-Amino-N-(tert-butanesulfinyl)-1-(4-methoxyphenyl)heptan-6-one | 55% | 85:15 |
| 2-Naphthyl | (1R,RS)-1-Amino-N-(tert-butanesulfinyl)-1-(naphthalen-2-yl)heptan-6-one | 57% | 85:15 |
| Undecyl | (6R,SS)-6-Amino-N-(tert-butanesulfinyl)heptadecan-2-one | 50% | 73:27 |
Development of Novel Reagents and Catalysts from Derivatives
The functionalized pentenyl structure of this compound makes it an attractive platform for the development of new reagents and catalysts. By modifying the chloro and methoxy (B1213986) groups, or by reacting at the alkene, a variety of derivatives with tailored properties can be accessed.
For example, the conversion of the allylic chloride to other functionalities could lead to novel allylation reagents. Conceptually similar structures, such as 5-benzyloxy-4-methylpent-2-enyl bromides, have been used to generate allylic organobismuth reagents. researchgate.net These reagents react with aldehydes with a high degree of 1,5-stereocontrol, demonstrating a pathway for developing highly selective C-C bond-forming reagents from such backbones. researchgate.net The combination of a soft metal and the specific pentenyl structure dictates the stereochemical outcome, a principle that could be extended to derivatives of this compound.
Strategic Integration in Fragment-Based Synthesis Approaches
In modern drug discovery, fragment-based synthesis is a powerful strategy for identifying lead compounds. This approach involves screening small, simple molecules ("fragments") that bind weakly to a biological target and then growing or combining them to create more potent inhibitors. drughunter.comnih.gov
This compound, with its defined five-carbon chain and multiple functional groups, represents an ideal chemical fragment. The chloro and methoxy groups are common substituents in drug molecules that can modulate properties like solubility, metabolic stability, and binding interactions. drughunter.com The alkene provides a point for synthetic elaboration, allowing the fragment to be "grown" or linked to other fragments. Its linear, flexible nature allows it to probe different regions of a protein's binding pocket. A synthetic chemist could strategically integrate this fragment into a larger molecule, using its inherent reactivity to explore the chemical space around a known pharmacophore, thereby accelerating the drug discovery process.
Vi. Future Directions and Emerging Research Avenues
Exploration of Asymmetric Synthetic Routes to Chiral 1-chloro-5-methoxypent-2-ene Isomers
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov The development of asymmetric synthetic routes to access specific chiral isomers of this compound is a significant area of future research. The presence of a stereocenter at the chlorine-bearing carbon atom and the potential for E/Z isomerism along the double bond means that several stereoisomers are possible.
Current research in asymmetric catalysis offers promising strategies. jocpr.com Techniques such as metal-catalyzed asymmetric allylic alkylation and enzymatic resolutions are being explored to achieve high enantioselectivity. jocpr.comtaylorfrancis.com For instance, chiral palladium or iridium complexes have been successfully employed in the asymmetric synthesis of other allylic chlorides and could be adapted for this compound. thieme-connect.comscispace.com The goal is to develop methods that not only provide high enantiomeric excess (ee) but are also scalable and economically viable. The synthesis of such chiral building blocks is in high demand for drug discovery and the creation of complex molecular architectures. nih.govresearchgate.net
Table 1: Potential Asymmetric Strategies for Chiral this compound
| Catalytic System | Approach | Potential Advantages |
| Chiral Palladium Complexes | Asymmetric Allylic Alkylation | High enantioselectivity, well-established methodology. thieme-connect.com |
| Chiral Iridium Complexes | Asymmetric Allylic Substitution | High regioselectivity and enantioselectivity. scispace.com |
| Lipases/Esterases | Kinetic Resolution | Mild reaction conditions, high enantioselectivity. |
| Chiral Phase-Transfer Catalysts | Asymmetric Chlorination | Potential for direct, enantioselective chlorination. |
Development of Highly Selective and Sustainable Catalytic Transformations
The development of sustainable catalytic methods is a key trend in modern chemistry, aiming to reduce environmental impact and improve process efficiency. researchgate.net Research in this area for this compound focuses on several key aspects:
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste.
Catalyst Recyclability: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused over multiple cycles. Palladium nanoparticles supported on various materials are a promising option. mdpi.com
Halide-Free Synthesis: Exploring alternative, "halide-free" catalytic systems to avoid the use of corrosive and potentially toxic halogenating agents is a significant goal in sustainable chemistry. bohrium.combohrium.com While directly applicable to the synthesis of other compounds, the principles could inspire greener routes to precursors of this compound.
Benign Solvents: Utilizing environmentally friendly solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.
Catalytic oxychlorination of propylene (B89431) to produce allyl chloride is a known industrial process, and similar principles could be adapted for more complex substrates. google.com The development of catalysts that can selectively functionalize the allylic position of a precursor to this compound under mild and sustainable conditions is a major research goal.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a promising research avenue. rsc.orgsioc-journal.cn Halogenation reactions, which can be highly exothermic and difficult to control in batch, are particularly well-suited for flow reactors, allowing for precise temperature control and improved selectivity. rsc.orgsyncrest.com
The integration of flow reactors with automated synthesis platforms can further accelerate research and development. nih.gov These automated systems can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. bruker.commpg.de This is particularly valuable for handling reactive intermediates, which are common in the synthesis of allylic halides. researchgate.net The ability to rapidly screen various catalysts, reaction conditions, and substrates can significantly shorten the time required to develop new and efficient synthetic routes. beilstein-journals.org
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Synthesis |
| Enhanced Heat Transfer | Improved control over exothermic halogenation reactions, reducing byproduct formation. nih.gov |
| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields. nih.gov |
| Increased Safety | Smaller reaction volumes and better containment of hazardous reagents. rsc.org |
| Scalability | Straightforward scaling from laboratory to production by running the system for longer periods. nih.gov |
| Automation | Integration with online analytics for real-time monitoring and optimization. bruker.com |
Advanced Predictive Modeling for Reactivity and Selectivity
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org Advanced predictive modeling can provide valuable insights into the reactivity and selectivity of reactions involving this compound, guiding experimental work and reducing the need for extensive trial-and-error.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, elucidate transition state structures, and predict reaction outcomes. acs.orgresearchgate.net This is particularly useful for understanding the factors that control stereoselectivity in asymmetric catalysis. nih.gov
Furthermore, machine learning algorithms can be trained on existing reaction data to predict the performance of new catalysts or the outcome of reactions under different conditions. arxiv.orgarxiv.orgresearchgate.net These models can help to identify promising new synthetic routes and optimize reaction parameters for higher yield and selectivity. By combining computational modeling with experimental validation, researchers can accelerate the development of novel and efficient syntheses of chiral this compound isomers.
Novel Applications in Specialized Fine Chemical Synthesis
While this compound is a valuable intermediate, its full potential in the synthesis of specialized fine chemicals is still being explored. As a bifunctional molecule, it possesses both a reactive allylic chloride and a methoxy (B1213986) group, which can be further manipulated. The development of enantiomerically pure forms of this compound would open doors to its use as a chiral building block in the synthesis of complex, high-value molecules.
Potential areas for novel applications include:
Pharmaceuticals: The synthesis of novel bioactive molecules and drug candidates, where specific stereochemistry is often crucial for therapeutic efficacy. nih.govtaylorfrancis.com
Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact.
Flavors and Fragrances: The synthesis of complex aroma compounds.
Materials Science: The creation of novel polymers and functional materials with specific properties.
Research in this area will focus on developing new synthetic methodologies that leverage the unique reactivity of this compound to access a diverse range of molecular architectures.
Vii. Conclusion
Summary of Key Research Contributions on 1-chloro-5-methoxypent-2-ene
The scientific literature on this compound is notably sparse, with detailed research contributions being limited. The compound is primarily cataloged in chemical databases and by commercial suppliers, indicating its availability for research purposes rather than being the central subject of extensive academic study. rsc.orgchemscene.commolport.comsigmaaldrich.comresearchgate.netufsm.brnih.gov
Publicly available data from sources like PubChem provide basic information on the compound's properties, such as its molecular formula (C6H11ClO), molecular weight (134.60 g/mol ), and IUPAC name ((E)-1-chloro-5-methoxypent-2-ene). nih.gov These databases also offer computed properties like its XLogP3 value of 1.4, which suggests a moderate degree of lipophilicity. nih.gov
While direct research applications of this compound are not widely documented, its structure suggests potential utility as a synthetic intermediate. The presence of a reactive allylic chloride group makes it a candidate for various nucleophilic substitution reactions. For instance, in a broader context of related compounds, the allylic chloride moiety is known to participate in reactions such as the synthesis of piperidine (B6355638) derivatives through Prins cyclizations, although no specific studies using this compound in this context have been found. rsc.org
The methoxy (B1213986) group, on the other hand, represents a stable ether linkage that could be carried through several synthetic steps or potentially cleaved under specific conditions to reveal a primary alcohol. This dual functionality makes it a potentially versatile building block.
Broader Impact on Synthetic Organic Chemistry and Related Fields
Given the limited specific research on this compound, its broader impact on synthetic organic chemistry and related fields can only be inferred from the general reactivity of its functional groups.
The allylic chloride functionality is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Compounds with this motif are valuable precursors for the synthesis of complex natural products and pharmaceutical agents. For example, related allylic chlorides are used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The methoxyethyl side chain is a common feature in many organic molecules. The ether linkage is generally robust under a variety of reaction conditions, making it a useful protecting group or a stable structural element. The ability to introduce this fragment via an alkylating agent like this compound could be valuable in multi-step syntheses.
While direct evidence is lacking, it is plausible that this compound could find application in areas such as:
Fragment-based drug discovery: The molecule could serve as a fragment for screening against biological targets.
Materials science: As a monomer or cross-linking agent in the synthesis of functional polymers.
Agrochemical research: As a scaffold for the development of new pesticides or herbicides.
However, without dedicated research focusing on this compound, its true potential and impact remain largely theoretical. The lack of a significant body of literature suggests that other, perhaps more readily accessible or reactive, building blocks are currently favored by the synthetic chemistry community.
Q & A
Q. What are the standard synthetic routes for 1-chloro-5-methoxypent-2-ene, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves allylic chlorination of 5-methoxypent-2-ene or alkene functionalization via electrophilic addition. For reproducibility:
- Use anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the chloro group) .
- Characterize intermediates (e.g., by <sup>1</sup>H/<sup>13</sup>C NMR) to confirm structural integrity at each step .
- Publish detailed reaction parameters (solvent purity, catalyst loading, temperature gradients) in the main text or supplementary materials .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR reveals the methoxy singlet (~δ 3.3 ppm) and alkene protons (δ 5.2–5.8 ppm). <sup>13</sup>C NMR confirms the chloroalkane carbon (δ 40–50 ppm) .
- IR Spectroscopy : Look for C-Cl stretching (~550–650 cm⁻¹) and methoxy C-O absorption (~1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 148.6) and fragmentation patterns .
Q. How does the methoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- The methoxy group enhances electron density on the adjacent alkene, increasing susceptibility to electrophilic attack.
- Stability tests in buffered solutions (pH 5–9) show minimal decomposition over 24 hours at 25°C. Use HPLC monitoring to track degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in regioselectivity data for nucleophilic substitutions involving this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies for substitution at C1 vs. C5.
- Validate with kinetic experiments (e.g., competition studies using NaSPh/NaOMe) to correlate computational predictions with empirical yields .
- Address solvent effects by modeling reaction pathways in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) .
Q. What strategies optimize enantioselective synthesis of derivatives for biological activity studies?
- Methodological Answer :
- Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric epoxidation of the alkene .
- Use dynamic kinetic resolution with Pd/C to control stereochemistry during hydrogenation of intermediates .
- Screen solvent systems (e.g., THF/water mixtures) to enhance enantiomeric excess (ee > 90%) .
Q. How can conflicting data on the compound’s reactivity in Diels-Alder reactions be reconciled?
- Methodological Answer :
- Analyze diene/dienophile electronic profiles: The electron-rich alkene in this compound favors reactions with electron-deficient dienophiles (e.g., maleic anhydride).
- Replicate disputed studies under controlled conditions (e.g., strict exclusion of moisture, standardized reflux times) .
- Use <sup>13</sup>C isotopic labeling to trace regiochemical outcomes in cycloadducts .
Data Analysis & Reporting Guidelines
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?
- Methodological Answer :
- Apply ANOVA to identify significant variance sources (e.g., catalyst batch, temperature fluctuations) .
- Use principal component analysis (PCA) to correlate yield with reaction parameters (e.g., solvent polarity, stoichiometry) .
Q. How should researchers document synthetic protocols to meet journal reproducibility standards?
- Methodological Answer :
- Include step-by-step procedures (molar ratios, purification techniques) in the main text for ≤5 compounds; others go to supplementary data .
- Provide raw spectral data (NMR FID files, chromatograms) in open-access repositories .
Comparative Studies
Q. How does this compound’s reactivity compare to analogs like 1-chloro-4-methoxypent-2-ene?
- Methodological Answer :
- The methoxy position alters electron distribution: C5-methoxy in this compound stabilizes carbocation intermediates more effectively than C4 analogs during SN1 reactions.
- Compare kinetic isotope effects (KIE) using deuterated substrates to quantify resonance vs. inductive effects .
Biological & Material Science Applications
Q. What in vitro assays are suitable for screening the compound’s bioactivity without violating non-commercial guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
